Product packaging for Chloro(dimethyl)[(propan-2-yl)oxy]silane(Cat. No.:CAS No. 1825-71-4)

Chloro(dimethyl)[(propan-2-yl)oxy]silane

Cat. No.: B1590336
CAS No.: 1825-71-4
M. Wt: 152.69 g/mol
InChI Key: DHIJQKDTUKKCDS-UHFFFAOYSA-N
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Description

Chloro(dimethyl)[(propan-2-yl)oxy]silane, with the molecular formula C5H13ClOSi , is an organosilicon compound of significant interest in synthetic and materials chemistry. Its molecular structure features both chloro and isopropoxy functional groups attached to a silicon center, making it a versatile precursor and intermediate. This configuration allows the compound to act as a key starting material for the synthesis of more complex silane molecules and silicone-based polymers. In research applications, it is primarily valued for its role in surface modification, where it can impart specific properties to inorganic materials like silica or metals, and in the development of novel silicone resins with tailored characteristics. The reactive chlorine atom is susceptible to nucleophilic substitution, enabling the formation of siloxane (Si-O-Si) linkages, while the isopropoxy group can participate in transesterification or hydrolysis reactions, offering multiple pathways for chemical modification. As with many chlorosilanes, it requires careful handling. Researchers should consult the relevant Safety Data Sheet for detailed hazard and handling information. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13ClOSi B1590336 Chloro(dimethyl)[(propan-2-yl)oxy]silane CAS No. 1825-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chloro-dimethyl-propan-2-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClOSi/c1-5(2)7-8(3,4)6/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIJQKDTUKKCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20515888
Record name Chloro(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-71-4
Record name Chloro(dimethyl)[(propan-2-yl)oxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20515888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Chloro Dimethyl Propan 2 Yl Oxy Silane and Analogous Organochlorosilanes

Alkoxylation of Chlorosilanes: Controlled Synthesis Strategies

The most direct approach to synthesizing chloro(dimethyl)[(propan-2-yl)oxy]silane involves the partial alcoholysis of dimethyldichlorosilane. This method requires careful control to achieve selective monosubstitution and minimize the formation of undesired byproducts.

Reaction of Dimethyldichlorosilane with Isopropanol (B130326) for Selective Monosubstitution

The reaction between dimethyldichlorosilane and isopropanol is a nucleophilic substitution at the silicon center. The oxygen atom of the isopropanol acts as a nucleophile, attacking the electrophilic silicon atom and displacing one of the chlorine atoms. This reaction, if carried out in a 1:1 stoichiometric ratio, theoretically yields this compound and hydrogen chloride (HCl) as a byproduct.

However, the in-situ generation of HCl can catalyze further reaction of the desired monosubstituted product with another molecule of isopropanol, leading to the formation of the disubstituted product, diisopropoxydimethylsilane (B1582520). Furthermore, the HCl can also react with the starting alcohol. google.com

Influence of Catalysts and Reaction Conditions on Alkoxylation Yield and Selectivity

To enhance the selectivity towards monosubstitution, the reaction is often carried out in the presence of a base that can neutralize the generated HCl. Tertiary amines, such as pyridine (B92270) or triethylamine (B128534), are commonly employed for this purpose. researchgate.net The base reacts with HCl to form a salt (e.g., pyridinium (B92312) chloride), effectively removing the acid from the reaction mixture and preventing it from catalyzing the second substitution.

The choice of solvent and temperature also plays a crucial role. Non-polar aprotic solvents are generally preferred. The reaction is typically performed at low temperatures to control the reaction rate and improve selectivity.

Catalyst/BaseReactantsSolventTemperature (°C)Product(s)Observations
PyridineDimethyldichlorosilane, IsopropanolDiethyl ether0 to RTThis compound, Pyridinium chlorideNeutralizes HCl, favoring monosubstitution.
TriethylamineDimethyldichlorosilane, IsopropanolHexane0This compound, Triethylammonium chlorideEffective in scavenging HCl.
NoneDimethyldichlorosilane, IsopropanolNeatRefluxMixture of mono- and di-substituted productsHCl catalysis leads to low selectivity.

Stoichiometric Control and Side Product Minimization in this compound Synthesis

Precise control of the stoichiometry is paramount for maximizing the yield of the desired monosubstituted product. Using a slight excess of dimethyldichlorosilane can help to ensure that all of the isopropanol is consumed, thereby minimizing the formation of the diisopropoxydimethylsilane byproduct.

The primary side product in this reaction is diisopropoxydimethylsilane. Other potential byproducts can arise from impurities in the starting materials or from side reactions catalyzed by HCl, such as the dehydration of isopropanol to propene, particularly at elevated temperatures. mdpi.com Careful purification of the final product, typically by fractional distillation, is necessary to remove any unreacted starting materials and byproducts.

Alternative Synthetic Routes to this compound

Besides the direct alcoholysis of dichlorosilanes, alternative synthetic strategies can be employed, offering different advantages in terms of starting material availability and reaction conditions.

Transhalogenation and Transalkoxylation Approaches

Transhalogenation involves the exchange of a halogen atom on the silicon with another halogen. While less common for the direct synthesis of this compound, it is a viable route for analogous compounds. More relevant is the concept of a redistribution reaction, where a mixture of silanes is allowed to equilibrate in the presence of a catalyst. For instance, reacting diisopropoxydimethylsilane with dimethyldichlorosilane in the presence of a suitable catalyst could, in principle, yield the target monosubstituted product. researchgate.net

Transalkoxylation, the exchange of alkoxy groups, can also be utilized. For example, reacting a different alkoxychlorosilane with isopropanol could lead to the desired product, although this is generally less direct than the primary route.

Functionalization of Hydrosilanes Precursors

An increasingly important alternative involves the dehydrogenative coupling of a hydrosilane with an alcohol. This method utilizes a precursor such as dimethylchlorosilane, which contains a reactive Si-H bond. The reaction with isopropanol in the presence of a suitable catalyst results in the formation of the desired Si-O bond and the liberation of hydrogen gas.

A variety of catalysts have been shown to be effective for this transformation, including complexes of ruthenium lookchem.comscilit.com and copper. rsc.org This method is often highly selective and proceeds under mild conditions. The release of hydrogen gas as the only byproduct is also an advantage from a process and environmental perspective.

CatalystHydrosilane PrecursorAlcoholProductKey Features
Ruthenium complexes (e.g., [Ru(p-cym)(Cl)2(NHC)])DimethylchlorosilaneIsopropanolThis compoundHigh activity at room temperature, quantitative yields. lookchem.comscilit.com
Copper MOFs (e.g., Cu3(BTC)2)PhenylsilaneVarious alcoholsAlkoxysilanesHeterogeneous catalyst, reusable. rsc.org
Organophosphonic acidTriethoxysilaneVarious alcoholsTrialkoxysilanesMetal-free, solvent-free conditions. researchgate.net

Scalable Synthesis and Process Optimization for Academic and Industrial Relevance

The scalable synthesis of this compound is a critical consideration for its broader application in both academic research and industrial manufacturing. The primary and most direct route to this compound involves the reaction of dichlorodimethylsilane (B41323) with isopropanol. This reaction, while straightforward in principle, requires careful optimization of various parameters to ensure high yield, purity, and cost-effectiveness, particularly when transitioning from laboratory to industrial-scale production.

A key focus in process optimization is the management of the reaction equilibrium and the mitigation of side-product formation. The reaction between dichlorodimethylsilane and an alcohol, such as isopropanol, is a nucleophilic substitution at the silicon center. The stoichiometry of the reactants is a critical variable. Using a precise 1:1 molar ratio is the theoretical ideal; however, in practice, slight excesses of one reactant may be employed to drive the reaction to completion. The temperature of the reaction is another crucial factor, often maintained at a low to moderate level to control the reaction rate and minimize the formation of the dialkoxysilane byproduct, diisopropoxydimethylsilane.

The presence of a hydrogen chloride (HCl) scavenger is a common strategy in academic and smaller-scale syntheses to drive the equilibrium towards the product. Tertiary amines, such as triethylamine or pyridine, are frequently used for this purpose. They react with the HCl generated during the reaction to form a salt, which can be easily filtered off. However, for industrial-scale processes, the use of such scavengers adds cost and complexity due to the need for their separation and disposal. Therefore, in an industrial context, the reaction is often carried out without a scavenger, and the HCl byproduct is removed by distillation or sparging with an inert gas.

Process optimization also extends to the purification of the final product. Fractional distillation is the most common method for purifying this compound due to the close boiling points of the starting materials, product, and potential byproducts. The efficiency of the distillation column, including the number of theoretical plates and the reflux ratio, must be carefully controlled to achieve the desired purity.

For industrial relevance, continuous flow processes are increasingly being explored as an alternative to traditional batch processing. Flow chemistry can offer advantages in terms of heat and mass transfer, reaction control, and safety, particularly for exothermic reactions. In a hypothetical flow process for the synthesis of this compound, streams of dichlorodimethylsilane and isopropanol could be precisely mixed and heated in a reactor coil, with the residence time optimized to maximize conversion. The output stream could then be directly fed into a continuous distillation system for purification.

Detailed research findings on the optimization of these parameters are crucial for developing robust and economically viable synthetic routes. Below are illustrative data tables that showcase the types of parameters that are typically investigated in such optimization studies.

Table 1: Effect of Reactant Ratio and Temperature on the Yield of this compound

EntryDichlorodimethylsilane (mol eq.)Isopropanol (mol eq.)Temperature (°C)Reaction Time (h)Yield (%)
11.01.025475
21.11.025482
31.01.125478
41.11.040285
51.11.00670

Table 2: Influence of HCl Scavenger on Reaction Outcome

EntryReactant Ratio (Dichlorodimethylsilane:Isopropanol)Scavenger (mol eq.)SolventYield (%)Purity (%)
11:1NoneNone6590
21:1Triethylamine (1.1)Hexane9298
31:1Pyridine (1.1)Dichloromethane8897
41.1:1NoneToluene7592

These tables serve as a representation of the systematic approach required for the scalable synthesis and process optimization of this compound. The findings from such studies are vital for bridging the gap between small-scale academic synthesis and large-scale industrial production, ensuring a reliable and efficient supply of this important organochlorosilane.

Reactivity and Mechanistic Investigations of Chloro Dimethyl Propan 2 Yl Oxy Silane

Nucleophilic Substitution Reactions at the Silicon Center

Nucleophilic substitution at the silicon atom of chloro(dimethyl)[(propan-2-yl)oxy]silane is a key pathway for the introduction of various functional groups, leading to the formation of new silicon-oxygen, silicon-nitrogen, and other silicon-element bonds. The general mechanism for these reactions often proceeds through a pentacoordinate silicon intermediate or transition state, characteristic of an SN2-Si type mechanism.

Kinetics and Thermodynamics of Chloride Displacement by Various Nucleophiles

The displacement of the chloride ion from this compound by nucleophiles is a thermodynamically favorable process due to the formation of a more stable bond between silicon and the incoming nucleophile compared to the silicon-chlorine bond. The kinetics of this displacement are influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and steric hindrance around the silicon center.

While specific kinetic and thermodynamic data for this compound are not extensively documented in readily available literature, general principles of nucleophilic substitution at silicon suggest that stronger nucleophiles will lead to faster reaction rates. The reaction is generally considered to be second-order, with the rate dependent on the concentrations of both the silane (B1218182) and the nucleophile.

The thermodynamic driving force for these reactions can be estimated by considering the relative bond energies of the Si-Cl bond being broken and the new Si-Nu bond being formed.

BondTypical Bond Enthalpy (kJ/mol)
Si-Cl~406
Si-O~452
Si-N~355

Note: These are average bond enthalpies and can vary depending on the specific molecular environment.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alcohols, Silanols)

The reaction of this compound with oxygen-centered nucleophiles such as alcohols and silanols is a fundamental method for the synthesis of new alkoxysilanes and siloxanes.

With alcohols (ROH), the reaction yields a new alkoxysilane and hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl produced, which drives the reaction to completion.

(CH₃)₂Si(Cl)(O-i-Pr) + R'OH + Base → (CH₃)₂Si(OR')(O-i-Pr) + Base·HCl

The reactivity of the alcohol is influenced by its steric bulk; less hindered alcohols generally react more rapidly.

Reaction with silanols (R₃SiOH) leads to the formation of a siloxane bond (Si-O-Si), a key step in the synthesis of silicone polymers. This condensation reaction is also typically facilitated by a base.

(CH₃)₂Si(Cl)(O-i-Pr) + R₃SiOH + Base → (CH₃)₂Si(O-SiR₃)(O-i-Pr) + Base·HCl

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines)

This compound readily reacts with primary and secondary amines to form N-silylamines (silazanes). These reactions are generally fast and are driven by the high nucleophilicity of the amine and the formation of a stable silicon-nitrogen bond.

For a primary amine (R'NH₂), the initial reaction forms a silylamine and hydrogen chloride. The HCl will then react with a second equivalent of the amine to form an ammonium (B1175870) salt.

(CH₃)₂Si(Cl)(O-i-Pr) + 2 R'NH₂ → (CH₃)₂Si(NHR')(O-i-Pr) + R'NH₃Cl

Similarly, with a secondary amine (R'₂NH):

(CH₃)₂Si(Cl)(O-i-Pr) + 2 R'₂NH → (CH₃)₂Si(NR'₂)(O-i-Pr) + R'₂NH₂Cl

The rate of reaction is dependent on the basicity and steric hindrance of the amine. Less hindered and more basic amines tend to react more quickly.

Formation of Novel Organosilicon Derivatives via Substitution

The substitution of the chloro group in this compound with various nucleophiles opens a pathway to a diverse range of novel organosilicon derivatives. By choosing the appropriate nucleophile, a wide array of functionalities can be introduced.

NucleophileProduct ClassPotential Application
Grignard Reagents (R'MgX)Alkyl/Aryl-substituted SilanesPrecursors for polymers and materials
Organolithium Reagents (R'Li)Alkyl/Aryl-substituted SilanesFine chemical synthesis
Thiolates (R'S⁻)ThioalkoxysilanesSurface modification, crosslinking agents
Azides (N₃⁻)AzidosilanesClick chemistry, precursors to N-heterocycles

These reactions significantly expand the synthetic utility of this compound beyond simple hydrolysis and alcoholysis.

Hydrolytic Stability and Pathways to Silanol (B1196071) and Siloxane Formation

The hydrolytic stability of this compound is a critical aspect of its chemistry, as it dictates its handling, storage, and application in aqueous or moist environments. The reaction with water leads to the formation of silanols, which are key intermediates in the production of silicones.

Mechanism of Hydrolysis and Factors Influencing Reaction Rates

The hydrolysis of this compound proceeds in a stepwise manner. The first and most rapid step is the hydrolysis of the highly reactive silicon-chlorine bond to form a silanol and hydrochloric acid. gelest.com

(CH₃)₂Si(Cl)(O-i-Pr) + H₂O → (CH₃)₂Si(OH)(O-i-Pr) + HCl

The generated HCl can then catalyze the subsequent, slower hydrolysis of the isopropoxy group. gelest.com

(CH₃)₂Si(OH)(O-i-Pr) + H₂O ⇌ (CH₃)₂Si(OH)₂ + i-PrOH

Several factors influence the rate of hydrolysis:

pH: As mentioned, both acidic and basic conditions accelerate the reaction. nih.gov

Steric Hindrance: The bulky isopropoxy group can sterically hinder the approach of water to the silicon center, slowing down the hydrolysis of the alkoxy group compared to a methoxy (B1213986) or ethoxy group. gelest.com

Temperature: Increasing the temperature generally increases the rate of hydrolysis.

Catalysts: The presence of acid or base catalysts significantly enhances the reaction rate. nih.gov

The initially formed dimethylsilanediol, (CH₃)₂Si(OH)₂, is unstable and readily undergoes self-condensation to form siloxane oligomers and polymers. gelest.com

n (CH₃)₂Si(OH)₂ → [-Si(CH₃)₂-O-]n + n H₂O

This condensation process is also catalyzed by acids and bases and is a fundamental reaction in silicone chemistry.

Investigation of Intermediates and Oligomeric Species during Hydrolysis

The hydrolysis of this compound is a crucial process that precedes condensation, and understanding the transient species formed is key to controlling the final material properties. The reaction is initiated by the nucleophilic attack of water on the silicon atom, leading to the displacement of the chlorine atom, which is a good leaving group. This initial step is rapid and results in the formation of a silanol, (dimethyl)(isopropoxy)silanol, and hydrochloric acid.

The generated silanol is highly reactive and can undergo self-condensation or co-condensation with other silane molecules. The presence of the isopropoxy group influences the rate of subsequent reactions. The hydrolysis of the isopropoxy group is slower than that of the chloro group and typically requires acid or base catalysis.

During the hydrolysis and subsequent condensation of trifunctional organosilanes, a complex mixture of linear, cyclic, and branched oligomeric species is typically formed. While specific studies on this compound are not prevalent in the reviewed literature, the general mechanism involves the formation of disiloxanes, trisiloxanes, and small cyclic species like the six-membered cyclotrisiloxane (B1260393) or the eight-membered cyclotetrasiloxane. The relative concentrations of these intermediates are highly dependent on reaction conditions such as pH, water-to-silane ratio, solvent, and temperature.

For instance, under acidic conditions, the protonation of the silanol oxygen makes it a better leaving group, favoring condensation. Conversely, under basic conditions, the deprotonated silanolate is a more potent nucleophile, also accelerating condensation. The steric bulk of the isopropyl group is expected to influence the regioselectivity of the condensation reactions, potentially favoring the formation of linear oligomers over more sterically hindered branched structures at the early stages of the reaction.

Control of Condensation Reactions for Defined Siloxane Structures

The controlled synthesis of well-defined siloxane architectures from precursors like this compound is a significant challenge due to the competing and often rapid hydrolysis and condensation reactions. google.com Achieving control over the final structure, whether it be linear, cyclic, or a specific branched architecture, requires careful manipulation of reaction parameters.

One strategy to control condensation is to manage the rate of hydrolysis. By limiting the amount of water or by using a slow-release source of water, the concentration of reactive silanol intermediates can be kept low, which can suppress uncontrolled polymerization and favor the formation of specific oligomers.

The choice of catalyst is also critical. Lewis acids, for example, can be used to promote specific condensation pathways. While not directly involving this compound, studies have shown that catalysts can direct the condensation of alkoxysilanes.

Furthermore, the inherent reactivity differences between the chloro and isopropoxy groups on the silicon atom of this compound can be exploited. The much faster hydrolysis of the Si-Cl bond compared to the Si-O-iPr bond allows for a stepwise functionalization approach. The initial hydrolysis product, (dimethyl)(isopropoxy)silanol, can be isolated or generated in situ and then subjected to controlled condensation with other silanes to build specific siloxane backbones. This approach allows for the synthesis of block copolymers or other complex structures. The steric hindrance provided by the isopropyl group can also be a tool to direct the condensation, preventing certain reaction pathways and favoring others, leading to a more defined final product.

Radical Chemistry and Single-Electron Transfer Processes

Generation and Reactivity of Silicon-Centered Radicals

Silicon-centered radicals are valuable intermediates in organic synthesis. While the generation of silyl (B83357) radicals from hydrosilanes is common, their formation from chlorosilanes is more challenging due to the high strength of the silicon-chlorine bond. nih.gov However, methods such as electrochemical reduction can provide a pathway to generate these reactive species from chlorosilanes like this compound. nih.gov

The electrochemical reduction of a chlorosilane involves the transfer of an electron to the Si-Cl bond, leading to its cleavage and the formation of a silyl radical and a chloride anion. nih.gov This process typically requires a highly negative reduction potential. nih.gov The resulting silicon-centered radical, in this case, the (dimethyl)(isopropoxy)silyl radical, is a nucleophilic species that can participate in various reactions, such as addition to multiple bonds (e.g., alkenes, alkynes) or atom transfer reactions.

The reactivity of the generated silyl radical is influenced by the substituents on the silicon atom. The dimethyl groups are relatively inert, while the isopropoxy group can influence the radical's stability and subsequent reactions. The presence of the oxygen atom may affect the electron density at the silicon center and could potentially lead to rearrangement or fragmentation pathways under certain conditions.

Silyl Ether-Mediated Cross-Coupling Reactions and Mechanistic Pathways

Silyl ethers can participate in cross-coupling reactions, often mediated by transition metal catalysts. gelest.com While specific examples utilizing this compound as the silyl ether component are not extensively documented, the general mechanistic principles can be applied. In such reactions, the silyl ether can act as a stable precursor to a reactive nucleophile.

One plausible mechanistic pathway involves the activation of the silyl ether by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride ion attacks the silicon center, cleaving the Si-O bond and generating a reactive alkoxide or, in the case of a silyl enol ether, an enolate. This in situ generated nucleophile can then participate in a palladium-catalyzed cross-coupling reaction with an organic electrophile, such as an aryl or vinyl halide. organic-chemistry.org

Alternatively, some cross-coupling reactions involving silyl ethers can proceed without an external activator. organic-chemistry.org In these cases, the transition metal catalyst, often a palladium complex, is believed to interact directly with the silyl ether. The precise mechanism can vary but may involve oxidative addition of the organic halide to the palladium center, followed by transmetalation with the silyl ether, and subsequent reductive elimination to form the cross-coupled product and regenerate the catalyst. The isopropoxy group in this compound could influence the rate and efficiency of these steps.

Reductive Chemistry and Electrochemical Behavior

Electrochemical Reduction Potentials of Chloroalkoxysilanes

The electrochemical reduction of chloroalkoxysilanes provides insight into their reactivity and potential for synthetic applications. Cyclic voltammetry studies on various chlorosilanes have shown that they can be reduced in a two-step, one-electron process. researchgate.net The reduction potential is significantly influenced by the solvent, the nature of the substituents on the silicon atom, and the electrolyte concentration. researchgate.net

The table below, compiled from a study on various chlorosilanes, illustrates the range of reduction potentials observed. It is important to note that these values are highly dependent on the experimental conditions.

SilaneFirst Reduction Potential (Ep,c1 vs. Ag/AgCl)Second Reduction Potential (Ep,c2 vs. Ag/AgCl)Solvent
Trimethylchlorosilane~ -2.5 V~ -2.9 VAcetonitrile
Dimethyldichlorosilane~ -2.3 V~ -2.8 VAcetonitrile
Phenyltrichlorosilane~ -1.8 V~ -2.4 VAcetonitrile

This table presents generalized data based on available literature for illustrative purposes; specific values for this compound under these exact conditions are not published.

The initial reduction step leads to the formation of a silyl radical and a chloride ion. The second reduction, occurring at an even more negative potential, would generate a highly reactive silyl anion. nih.gov These electrochemical properties are fundamental to understanding and designing synthetic routes that utilize this compound in reductive transformations.

Insights into Electron Transfer Processes in Silicon-Halogen Bonds

The silicon-chlorine (Si-Cl) bond in this compound is a key functional group that significantly influences its reactivity. Electron transfer processes involving this bond are fundamental to understanding its role in various chemical transformations. While direct studies on this compound are not extensively documented, insights can be drawn from research on analogous chlorosilanes.

Low-energy electron attachment to chlorosilanes can initiate dissociation, leading to the formation of various ionic fragments. mdpi.com This process is a crucial initial step in plasma technologies where chlorosilanes are utilized. mdpi.com Generally, chlorosilanes are observed to be weaker electron scavengers compared to their carbon counterparts, which is reflected in their reaction rate coefficients and activation energies. mdpi.com The strength of the Si-Cl bond, which is greater than that of a C-Cl bond, contributes to this difference in behavior. mdpi.com

The mechanism of electron transfer to a Si-Cl bond can proceed via a stepwise radical process. For instance, studies on the reaction of iron(0) complexes with tetrachlorosilane (B154696) have shown that the Si-Cl bond cleavage occurs through two single-electron transfer steps, resulting in the formation of a silyl radical and ultimately a silyl anion. acs.org This contrasts with a concerted oxidative addition mechanism. acs.org An electrochemical approach has also been demonstrated for the reduction of chlorosilanes, which proceeds through an electrochemical-chemical-electrochemical (ECE) sequence to generate a silyl anion intermediate that can then react with other electrophiles. nih.gov

The structure of the chlorosilane influences the electron attachment process. For simple chlorosilanes like SiHCl₃ and SiCl₄, the number of chlorine atoms has a discernible effect on the rate coefficient and activation energy of electron attachment. mdpi.com However, for more complex molecules, such as those containing both chloro and alkyl groups, this relationship is less straightforward. mdpi.com

Table 1: Comparison of Electron Attachment Properties for Selected Chloroalkanes and Chlorosilanes

CompoundRate Coefficient (cm³·s⁻¹)Activation Energy (Ea) (eV)Source
Si(CH₃)₂(CH₂Cl)Cl8.46 × 10⁻¹¹0.27 mdpi.com
CCl₄> 10⁻⁷~0 mdpi.com

This table presents representative data to illustrate the general differences in electron attachment properties between chloroalkanes and chlorosilanes. Specific values for this compound are not available.

Chemo-, Regio-, and Stereoselective Transformations

The presence of both a reactive Si-Cl bond and a sterically influencing (propan-2-yl)oxy group makes this compound a potentially valuable reagent in controlling the outcomes of organic reactions.

The silyl group in a reagent can exert significant stereocontrol in organic synthesis. acs.org This control often arises from the steric bulk of the substituents on the silicon atom, which can influence the facial selectivity of reactions by directing the approach of a nucleophile or electrophile. acs.orgsonaricollege.in

In glycosylation reactions, for example, the nature of the silyl protecting group on a sugar donor can profoundly affect the stereochemical outcome. sonaricollege.innih.gov Sterically hindered silyl groups can restrict the possible conformations of the molecule, leading to improved anomeric selectivity. sonaricollege.in For instance, in the synthesis of 2,6-dideoxy glycosides, tert-butyldiphenylsilyl (TBDPS) protected donors have been found to be superior for achieving α-stereoselectivity in O-glycosylation reactions. sonaricollege.in This is attributed to the steric hindrance posed by the bulky silyl group. sonaricollege.innih.gov

The chloro(dimethyl)[(propan-2-yl)oxy]silyl group, containing two methyl groups and a moderately bulky isopropoxy group, is expected to influence the stereoselectivity of reactions in which it is incorporated. The degree of stereocontrol would likely be less pronounced than that observed with very bulky groups like TBDPS or triisopropylsilyl (TIPS), but it could still provide a degree of facial selectivity. The choice of base and reaction conditions can also be used to modulate the stereoselectivity. acs.org

Table 2: Influence of Silyl Protecting Groups on Stereoselectivity in Glycosylation

Silyl Protecting GroupDonor TypeProduct SelectivitySource
tert-Butyldiphenylsilyl (TBDPS)Rhamnosyl Donorα-stereoselective (O-glycosylation) sonaricollege.in
Tetraisopropyldisiloxane (TIPDS)Rhamnose DonorComplete α-selectivity (C-glycosylation) sonaricollege.in
tert-Butyldimethylsilyl (TBDMS)Rhamnosyl DonorNo facial selectivity (C-glycosylation) sonaricollege.in
Triisopropylsilyl (TIPS)Rhamnosyl DonorNo facial selectivity (C-glycosylation) sonaricollege.in

This table illustrates the impact of different silyl protecting groups on the stereochemical outcome of glycosylation reactions, providing a basis for predicting the potential influence of the chloro(dimethyl)[(propan-2-yl)oxy]silyl group.

This compound possesses two primary reactive sites: the Si-Cl bond and the Si-O bond of the isopropoxy group. The competition between these two sites for reaction with a given nucleophile is a key aspect of its chemistry.

In general, the Si-Cl bond is significantly more labile and susceptible to nucleophilic attack than a Si-O(alkyl) bond. gelest.comlibretexts.org The cleavage of the Si-Cl bond is a common and facile reaction, often used for the introduction of the silyl group onto a substrate, such as the silylation of an alcohol. libretexts.orgwikipedia.org This reaction typically proceeds via nucleophilic substitution at the silicon center, where the chloride ion acts as a good leaving group. libretexts.org

The Si-O bond in a silyl ether is generally more stable but can be cleaved under specific conditions, such as in the presence of strong acids or fluoride ions. wikipedia.orgmasterorganicchemistry.com The cleavage of ethers with strong acids like HBr or HI proceeds by protonation of the ether oxygen, making the alcohol a better leaving group, followed by nucleophilic attack by the halide. libretexts.org The relative stability of silyl ethers to acidic or basic conditions is influenced by the steric bulk of the substituents on the silicon atom. wikipedia.org

In the context of this compound, a nucleophile will preferentially react with the silicon atom to displace the chloride ion. The reaction with the Si-O bond would require more forcing conditions. For instance, in the presence of water, hydrolysis of the Si-Cl bond to form a silanol would be the expected initial reaction. libretexts.orgethz.ch Subsequent condensation reactions could then involve the Si-O(H) bond. The cleavage of the Si-O(isopropyl) bond would be less favorable under these conditions.

The relative reactivity of different leaving groups on silicon generally follows the order: Si-NR₂ > Si-Cl > Si-O₂CCH₃ > Si-OCH₃. gelest.com This highlights the high reactivity of the Si-Cl bond compared to the Si-O(alkyl) bond.

Table 3: Relative Reactivity of Bonds to Silicon

Bond TypeGeneral Reactivity towards NucleophilesCommon Cleavage ConditionsSource
Si-ClHighReadily cleaved by nucleophiles (e.g., alcohols, water) gelest.comlibretexts.org
Si-O(Alkyl)ModerateCleaved by strong acids or fluoride ions wikipedia.orgmasterorganicchemistry.com
Si-N(Alkyl)₂Very HighVery readily cleaved by protic sources gelest.com

This table provides a general comparison of the reactivity of different bonds to silicon, which is crucial for understanding the competitive reactivity within this compound.

Advanced Research Applications of Chloro Dimethyl Propan 2 Yl Oxy Silane in Materials Science and Organic Synthesis

Chloro(dimethyl)[(propan-2-yl)oxy]silane as a Versatile Synthetic Precursor

The dual reactivity of the chloro and isopropoxy groups makes this compound a valuable precursor in the synthesis of complex molecules and intermediates.

The introduction of a dimethylsilyloxy group into an organic framework can significantly alter the molecule's physical and chemical properties. This compound serves as a key reagent for this purpose. In synthetic chemistry, the silicon-carbon bond is notably stable, and incorporating silicon can enhance thermal stability and modify the electronic nature of a molecule. The reagent can be used in sequential reactions where the chloro group is first displaced by a nucleophile, followed by transformation of the isopropoxy group, or vice versa. This allows for the controlled construction of complex structures where the silicon atom acts as a linchpin. For instance, after reacting the chloro group, the isopropoxy group can be hydrolyzed to a silanol (B1196071), which can then participate in further reactions, such as forming siloxane bridges (Si-O-Si) or being used in palladium-catalyzed cross-coupling reactions.

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with subsequent reaction steps. researchgate.net The hydroxyl group (-OH) in alcohols is one of the most common functional groups requiring such protection. thermofisher.com this compound functions as an electrophilic silylating agent for this purpose. researchgate.net

The process involves the reaction of the chlorosilane with an alcohol in the presence of a base (e.g., imidazole (B134444) or pyridine). The base neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. gelest.com This reaction results in the formation of a silyl (B83357) ether, which effectively "protects" the hydroxyl group. Silyl ethers are generally stable under a wide range of conditions but can be selectively removed when needed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under specific acidic conditions. harvard.edu The stability of the resulting silyl ether is influenced by the steric bulk of the groups on the silicon atom. gelest.com The dimethylisopropoxysilyl group offers a moderate level of steric hindrance, providing a balance between ease of introduction and stability.

Feature Description Relevance to this compound
Reaction Silylation of AlcoholsReacts with -OH groups to form a protective silyl ether.
Mechanism Electrophilic attack by the silicon atom on the hydroxyl oxygen.The chlorine atom is a good leaving group, facilitating the reaction.
Byproduct Hydrochloric Acid (HCl)Requires a non-nucleophilic base (e.g., pyridine (B92270), imidazole) for neutralization. gelest.com
Deprotection Cleavage of the Si-O bondTypically achieved with fluoride ion sources (TBAF) or acid. harvard.edu

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. sigmaaldrich.com Chlorosilanes, including this compound, can be utilized in transition metal-catalyzed reactions to form new carbon-silicon bonds, which can then be further functionalized. nih.gov For example, in reactions promoted by Grignard reagents and transition metal catalysts like palladium or nickel, chlorosilanes can react with organic halides or other substrates. nih.gov These methods provide convenient pathways for synthesizing valuable intermediates such as vinylsilanes and allylsilanes. nih.gov Once formed, the silyl group can be used in subsequent C-C bond-forming reactions, such as the Hiyama cross-coupling, or it can be transformed into other functional groups, demonstrating its utility in synthetic design.

Monomer and Cross-linking Agent in Advanced Polymer Chemistry

The ability of this compound to form polymeric structures makes it a valuable component in materials science for creating organosilicon polymers with tailored properties.

Organosilicon polymers, or silicones, are known for their high thermal stability, chemical resistance, and unique physical properties. This compound can act as a monomer in polycondensation reactions. Polymerization can be initiated through the hydrolysis of the isopropoxy group to a reactive silanol (-Si-OH) and reaction of the chloro group. The silanol groups can then condense with the chloro groups on other monomers, eliminating HCl and forming stable siloxane (Si-O-Si) linkages. sinosil.com This process, repeated, leads to the formation of a linear or branched polysiloxane chain.

Furthermore, this compound can act as a cross-linking agent. hengdasilane.com A cross-linking agent is a substance that forms covalent bonds between polymer chains, creating a three-dimensional network. hengdasilane.commdpi.com By incorporating this compound into a polymer matrix containing reactive sites (like hydroxyl groups), it can bridge different polymer chains, enhancing the material's mechanical strength, thermal stability, and solvent resistance. hengdasilane.comresearchgate.net

Hydrolysis: The isopropoxy group (Si-O-C) reacts with water to form a silanol group (Si-OH) and isopropanol (B130326).

Condensation: Two silanol groups can react to form a siloxane bond (Si-O-Si) and a molecule of water, or a silanol group can react with a remaining chloro or isopropoxy group to form a siloxane bond and HCl or isopropanol, respectively. mdpi.com

The rates of these reactions are influenced by several factors, as detailed in the table below. Kinetic studies are crucial for controlling the structure and properties of the final polymer, such as molecular weight, branching, and cross-link density. For instance, in an acidic medium, protonated silanols tend to condense with the least acidic silanol groups, which typically results in less branched polymer structures. mdpi.com

Factor Effect on Polymerization Kinetics Citation
Catalyst/pH Both acid and base catalyze hydrolysis and condensation, but through different mechanisms, affecting the final polymer structure. mdpi.com
Water/Silane (B1218182) Ratio A sufficient amount of water is required for hydrolysis. Excess water can sometimes inhibit the reaction by affecting monomer solubility. mdpi.com
Solvent The solvent can affect the solubility of reactants and intermediates, influencing reaction rates. mdpi.com
Temperature Higher temperatures generally increase the rates of both hydrolysis and condensation reactions. mdpi.com

Development of Silicone-Based Networks and Hybrid Materials

The synthesis of advanced silicone-based materials often requires precise control over the polymer architecture. Monofunctional chlorosilanes, such as this compound, play a crucial role as end-capping or chain-terminating agents in the synthesis of polydimethylsiloxane (B3030410) (PDMS) and other silicone polymers. wikipedia.org During polymerization, which typically involves the hydrolysis of di- and tri-chlorosilanes, the inclusion of a monofunctional silane introduces a non-reactive end to the growing polymer chain. The single Si-Cl bond reacts, terminating chain extension at that point and thereby controlling the final molecular weight and viscosity of the polymer. wikipedia.org The isopropoxy group remains as a terminal feature, influencing the solubility and rheological properties of the resulting silicone fluid or elastomer.

In the realm of organic-inorganic hybrid materials, this compound is utilized in sol-gel processes to functionalize silica (B1680970) networks. These hybrids are commonly prepared through the co-condensation of a network-forming silicon alkoxide, like tetraethoxysilane (TEOS), with one or more organoalkoxysilanes. fitebacdental.comrsc.orgresearchgate.net In this context, this compound can be introduced to modify the properties of the final material. The advantage of this "one-pot" synthesis approach is the ability to create materials with tunable properties by varying the precursor ratios. fitebacdental.comrsc.org The incorporation of the dimethyl-isopropoxysilyl moiety into the silica matrix imparts specific characteristics, such as increased hydrophobicity and compatibility with organic polymers, making these hybrid materials suitable for applications ranging from specialized coatings to advanced composites. mdpi.commdpi.com

Precursor TypeFunction in Polymerization/Material FormationResulting Material Property
Dichlorodimethylsilane (B41323)Chain propagation (forms linear polymer backbone)Builds the main siloxane chain
TrichloromethylsilaneCross-linking and branchingCreates a rigid, 3D network
This compoundChain termination (end-capping)Controls molecular weight; modifies surface properties
Tetraethoxysilane (TEOS)Network formation in sol-gel processForms the base inorganic silica network

Surface Modification and Interface Engineering

The ability to precisely engineer surfaces and interfaces is critical in fields ranging from microelectronics to biomedicine. The reactive nature of the silicon-chlorine bond makes this compound an effective agent for such modifications.

The chemical grafting of silanes onto inorganic substrates is a fundamental technique for altering surface properties. This process is particularly effective on surfaces rich in hydroxyl (-OH) groups, such as silica, glass, and various metal oxides. mdpi.comnih.gov The grafting mechanism for this compound involves the reaction of its highly reactive Si-Cl bond with the surface hydroxyls. This reaction forms a stable, covalent silicon-oxygen-substrate (Si-O-Substrate) bond and releases hydrogen chloride as a byproduct. wikipedia.org

Because this compound has only one reactive site, it self-terminates after reacting with the surface, leading to the formation of a well-defined monolayer. ccl.net This is in contrast to tri-functional silanes, which can polymerize into thicker, less uniform multilayer networks. ccl.net The resulting grafted surface is decorated with dimethyl and isopropoxy groups, which dictate its new physical and chemical characteristics. This precise monolayer formation is essential for applications where uniform surface properties are required. researchgate.net

Silane coupling agents act as molecular bridges to improve adhesion between dissimilar materials, most notably between inorganic substrates (like glass fibers or metal particles) and organic polymer matrices. youtube.comresearchgate.net this compound, when grafted onto an inorganic surface, transforms the substrate's properties from hydrophilic and high-energy to organophilic and lower-energy.

The enhancement of adhesion occurs through several mechanisms:

Improved Wetting: The organic groups (dimethyl, isopropoxy) presented by the grafted silane lower the surface energy of the inorganic substrate, making it more compatible with and easily wetted by a liquid polymer resin.

Chemical Compatibility: While this specific silane does not have a reactive organic group to form covalent bonds with the polymer matrix, the nonpolar alkyl groups can establish strong van der Waals forces and physical entanglements with the polymer chains at the interface. raajournal.com

Interphase Region Formation: The layer of grafted silane creates a distinct interphase region that provides a gradual transition in properties from the rigid inorganic substrate to the flexible organic polymer, reducing internal stresses and improving the mechanical robustness of the composite material. researchgate.netnih.gov

The controlled grafting of this compound is a direct route to fabricating functional surfaces, particularly those requiring hydrophobicity. The outward-facing dimethyl and isopropoxy groups are nonpolar and create a low-energy surface that repels water. This principle is used to create water-repellent coatings on various substrates. nih.govfigshare.com The use of a monofunctional silane ensures a uniform, thin coating that minimally affects the substrate's bulk properties while maximizing the desired surface effect. google.comgoogle.com

In adhesive formulations, silanes are widely used as adhesion promoters. adhesivesmag.comsisib.com this compound can be applied as a primer to an inorganic substrate before the application of an adhesive. sisib.com By functionalizing the surface, it ensures a stronger, more durable bond at the adhesive-substrate interface. This is particularly critical in environments where the bond may be exposed to moisture, as the silane layer can prevent water from reaching the interface and degrading adhesion. researchgate.net

ApplicationRole of this compoundResulting Property/Function
Hydrophobic CoatingsForms a nonpolar monolayer on the surfaceWater repellency (high contact angle)
Adhesion PromotionActs as a primer, modifying the substrate surfaceEnhanced bond strength and durability
Composite MaterialsImproves compatibility between filler and matrixIncreased mechanical strength and interfacial stability

Synthesis of Novel Silaheterocycles and Organometallic Ligands

While direct applications in materials science are prominent, derivatives of this compound are also valuable in advanced organic synthesis for creating complex molecular architectures.

Silaheterocycles—cyclic compounds containing at least one silicon atom in the ring—are an important class of molecules with unique chemical and physical properties. While this compound is not typically a direct reactant in cycloaddition reactions, its derivatives, particularly silyl enol ethers and other silyl-activated species, are powerful intermediates in such transformations. The isopropoxysilyl group can be used to protect an alcohol, which is then converted into a more reactive species.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful strategy for building complex cyclic systems.

Robinson Annulation: A variation of the classic Robinson annulation utilizes silyl enol ethers as the nucleophilic component. acs.org The silyl enol ether, which can be prepared from a ketone protected by a silyl group derived from a chlorosilane, reacts with an α,β-unsaturated ketone to form a six-membered ring.

Oxidative Annulation: Research has shown that silanes can participate in transition metal-catalyzed annulation reactions. For instance, a copper-catalyzed oxidative ipso-annulation of activated alkynes with silanes provides a route to 3-silyl azaspiro mdpi.comtandfonline.comtrienones. researchgate.net This reaction involves a tandem sequence of silylation, dearomatization, and oxidation.

[2+2] and [4+2] Cycloadditions: The reactivity of the carbon-carbon double bonds in silyl enol ethers makes them excellent partners in thermally or photochemically induced cycloaddition reactions to form four- or six-membered rings. youtube.com The silyl group not only activates the double bond but also influences the regioselectivity and stereoselectivity of the cycloaddition.

Silylene Cycloaddition: Under certain conditions, silanes can be precursors to silylenes (Si:), which are highly reactive divalent silicon species. These silylenes can undergo cycloaddition reactions with unsaturated molecules. For example, theoretical studies have shown that silylenes can react with acetaldehyde (B116499) via [2+2] cycloaddition to form four-membered ring silylenes, which can then be converted into spiro-heterocyclic compounds. nih.gov

2 Design and Synthesis of Silicon-Containing Chelating Ligands

The strategic incorporation of silicon-based functionalities into molecular frameworks has emerged as a powerful tool in the design of novel chelating ligands for coordination chemistry and catalysis. The use of reagents such as this compound offers a versatile platform for introducing sterically tunable and electronically distinct silyl groups into ligand backbones. This section explores the design principles and synthetic methodologies for creating silicon-containing chelating ligands, with a focus on the potential applications of this compound as a key building block.

The fundamental approach to synthesizing these ligands involves the reaction of a chlorosilane with a molecule containing multiple Lewis basic donor sites, such as nitrogen, oxygen, or phosphorus. The this compound molecule possesses a reactive Si-Cl bond that can readily undergo nucleophilic substitution with protic functional groups like alcohols (-OH) and amines (-NH). This reaction results in the formation of a stable silicon-ether or silicon-amine linkage, respectively, and the liberation of hydrogen chloride.

A primary strategy in the design of silicon-containing chelating ligands is the utilization of the silyl group as a protecting agent for one or more donor atoms within a multidentate ligand precursor. By selectively silylating a functional group, its coordinating ability can be temporarily masked, allowing for subsequent chemical transformations on other parts of the molecule. The silyl protecting group can then be removed under specific conditions to reveal the chelating functionality. The isopropoxy group on the silicon atom in this compound can influence the stability and reactivity of the resulting silyl ether or silyl amine bond, a factor that is crucial in multistep synthetic sequences.

Alternatively, the silyl group itself can be an integral part of the final ligand structure, influencing the steric and electronic properties of the coordination environment around a metal center. The dimethyl and isopropoxy substituents on the silicon atom provide a specific steric profile that can be exploited to control the access of substrates to the metal center in catalytic applications. The electronic nature of the silyl group can also modulate the electron density at the coordinated donor atoms, thereby fine-tuning the reactivity of the resulting metal complex.

Detailed Research Findings

While specific research detailing the use of this compound for the synthesis of chelating ligands is not extensively documented in publicly available literature, the general principles of silyl chemistry provide a strong basis for its potential applications. The synthesis of bidentate N,O- or O,O-type ligands can be envisioned through the reaction of this compound with suitable precursors such as amino alcohols or diols.

For instance, the reaction with a generic amino alcohol (H₂N-R-OH) would proceed as follows:

H₂N-R-OH + ClSi(CH₃)₂(OCH(CH₃)₂) → H₂N-R-OSi(CH₃)₂(OCH(CH₃)₂) + HCl

In this hypothetical reaction, the silyl group is introduced onto the hydroxyl moiety, yielding a monosilylated precursor. This intermediate could then be used in further synthetic steps, or the remaining amino group could coordinate to a metal center. Subsequent removal of the dimethyl(isopropoxy)silyl group would unmask the hydroxyl donor, allowing for the formation of a chelate ring.

The following interactive data table illustrates the potential starting materials and the resulting silyl-protected intermediates that could be formed using this compound.

Starting MaterialPotential Silyl-Protected IntermediateLigand Type
Ethanolamine2-((Dimethyl(isopropoxy)silyl)oxy)ethan-1-amineN,O
1,2-Ethanediol2-((Dimethyl(isopropoxy)silyl)oxy)ethan-1-olO,O
2-Aminophenol2-((Dimethyl(isopropoxy)silyl)oxy)anilineN,O
Catechol2-((Dimethyl(isopropoxy)silyl)oxy)phenolO,O

The synthesis of more complex, multidentate ligands could also be achieved. For example, reaction with a diamine such as ethylenediamine (B42938) could potentially lead to N,N'-bis(dimethyl(isopropoxy)silyl)ethylenediamine, where both nitrogen atoms are protected. This approach allows for controlled derivatization of other parts of the molecule before deprotection and subsequent metal coordination.

The choice of the silylating agent is critical in these synthetic strategies. The presence of the isopropoxy group in this compound, compared to a simpler alkyl or aryl group, can affect the Lewis acidity of the silicon atom and the stability of the resulting silyl ether or amine bond towards hydrolysis or other cleavage conditions. This allows for a degree of fine-tuning in the design of the ligand and its subsequent application in coordination chemistry.

Spectroscopic and Computational Investigations in Chloro Dimethyl Propan 2 Yl Oxy Silane Research

Advanced Spectroscopic Techniques for Structural Analysis and Mechanistic Pathways

Spectroscopic methods are indispensable tools for elucidating the structure of Chloro(dimethyl)[(propan-2-yl)oxy]silane and for monitoring its transformation during chemical reactions. Each technique offers unique insights into the molecule's connectivity, functional groups, and the transient species that may form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical method for confirming the molecular structure of silyl (B83357) ethers and for tracking the progress of reactions in real-time. nih.gov As a non-invasive technique, it provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for unambiguous structural assignments. nih.gov

In the context of a silylation reaction using this compound, ¹H NMR can be used to monitor the disappearance of the proton signal from an alcohol's hydroxyl group and the simultaneous appearance of new signals corresponding to the newly formed silyl ether. The integration of these signals provides quantitative data on reaction kinetics. nih.gov For the structural confirmation of the title compound, the proton NMR spectrum would exhibit characteristic signals for the methyl protons on the silicon atom and the methine and methyl protons of the isopropoxy group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Si-CH₃0.4 - 0.61.0 - 3.0
O-CH(CH₃)₂3.9 - 4.265.0 - 68.0
O-CH(CH₃)₂1.1 - 1.324.0 - 26.0

Note: Predicted values are based on typical ranges for similar dimethylalkoxysilyl structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for identifying functional groups and monitoring chemical transformations. researchgate.net These methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. photothermal.com

For a reaction involving this compound, such as the protection of an alcohol, IR spectroscopy is particularly effective. mt.com The disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the alcohol reactant and the appearance of a strong Si-O-C stretching band (around 1050-1100 cm⁻¹) are clear indicators of silyl ether formation. researchgate.net Raman spectroscopy is advantageous for observing the symmetric vibrations of the Si-C bonds and the Si-O-Si backbone in any potential side-products or subsequent polymeric structures. researchgate.netsepscience.com

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Significance
C-H Stretch (Alkyl)IR, Raman2850 - 3000Confirms presence of methyl and isopropyl groups.
Si-O-C StretchIR1050 - 1100Diagnostic for the alkoxysilane linkage.
Si-C StretchIR, Raman750 - 850Confirms the dimethylsilyl moiety.
Si-Cl StretchIR, Raman450 - 600Indicates the presence of the reactive chloro group.

Mass Spectrometry (MS) for Characterization of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of reaction products and intermediates by analyzing the mass-to-charge ratio of their ions. nih.gov Silylation is frequently employed as a derivatization method to enhance the volatility and thermal stability of compounds, making them more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.netwikipedia.org

When this compound reacts with a substrate, MS can confirm the mass of the resulting product. The fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org For silyl ethers, common fragmentation pathways include the loss of an alkyl group from the silicon atom or the cleavage of the Si-O bond. The identification of these characteristic fragment ions helps to confirm the structure of the newly formed molecule. While silylation reactions are generally high-yielding, MS is also adept at identifying by-products or artifacts that may form.

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Derivatives

While this compound itself is a liquid, its reaction products with various substrates may be crystalline. An XRD analysis of such a derivative would unambiguously confirm its molecular structure and provide insights into intermolecular interactions in the solid state. acs.orgacs.org This method has been instrumental in studying the structures of various functionalized alkoxysilanes and their subsequent derivatives, confirming reaction outcomes and revealing subtle stereochemical details. nih.govresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the reactivity of chemical systems. mdpi.com By solving approximations of the Schrödinger equation, DFT can model various molecular properties, including orbital energies, electron density distribution, and the potential energy surfaces of reactions.

For this compound, DFT calculations can elucidate how the different substituents—the electron-withdrawing chlorine atom, the electron-donating methyl groups, and the isopropoxy group—influence the electron density at the central silicon atom. This distribution of electron density is directly related to the molecule's reactivity. For instance, the chlorine atom makes the silicon center highly electrophilic and thus susceptible to nucleophilic attack, which is the key step in silylation reactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the molecule's behavior as an electrophile or nucleophile and help predict its reactivity with other molecules. mdpi.com DFT can also be used to model reaction mechanisms, calculate activation energy barriers, and determine the thermodynamics of reactions involving the silylating agent. researchgate.net

Molecular Dynamics (MD) Simulations of Oligomerization and Polymerization Processes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic processes of oligomerization and polymerization of silane (B1218182) monomers like this compound. These simulations model the atomic and molecular interactions over time, providing insights into the formation of siloxane bonds (Si-O-Si) and the subsequent growth of oligomers and polymer chains. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles can be understood from studies on analogous alkoxysilanes and chlorosilanes.

Reactive MD simulations, often employing force fields like ReaxFF, are particularly suited for modeling the chemical reactions inherent in polymerization, such as hydrolysis and condensation. rsc.orgaiche.org These simulations can dynamically track bond formation and breakage, offering a detailed view of the reaction mechanisms. Key processes observed in such simulations include monomer addition, where individual silane molecules attach to a growing chain, and cluster-cluster aggregation, where two or more oligomers combine. rsc.org

The structural characteristics of the precursor molecule, such as the steric bulk of the alkoxy and alkyl groups, significantly influence the rates of these reactions. rsc.org For instance, larger alkoxy groups, like the (propan-2-yl)oxy group in the title compound, can sterically hinder the approach of reactants, thereby affecting the kinetics of polymerization. The concentration of reactants, including water and any catalysts, also plays a crucial role in the simulated polymerization process. rsc.org

MD simulations can provide quantitative data on the evolution of the system, such as the distribution of oligomer chain lengths and the degree of cross-linking over time. This information is critical for understanding how the initial conditions of the polymerization process influence the final properties of the resulting polysiloxane material.

Below is an interactive data table summarizing the key parameters and findings from representative MD simulations of alkoxysilane polymerization, which are analogous to what would be investigated for this compound.

Parameter InvestigatedSimulation MethodTypical FindingsRelevance to this compound
Effect of Monomer StructureReactive Molecular Dynamics (e.g., ReaxFF)Steric hindrance from bulkier silyl or alkoxy groups can decrease the rates of hydrolysis and condensation. rsc.orgThe isopropoxy group's size would be a key factor in its polymerization kinetics.
Influence of Solution CompositionReactive Molecular DynamicsHigher concentrations of water and alkoxysilane precursors generally lead to faster initial reaction rates. rsc.orgThe ratio of water to silane would be a critical parameter in controlling the polymerization process.
Polymer Growth MechanismsReactive Molecular DynamicsGrowth occurs through both monomer addition to larger clusters and aggregation of smaller clusters. rsc.orgUnderstanding these competing mechanisms is essential for predicting the final polymer structure.
Morphology of Resulting PolymersMolecular DynamicsThe functionality of the silane (e.g., tri- versus tetra-alkoxysilane) influences the degree of cross-linking and overall gel morphology. aiche.orgAs a monofunctional chlorosilane in terms of its reactive chlorine, its polymerization would be limited without considering the hydrolysis of the alkoxy group.

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions at the electronic level. nih.gov These methods are applied to predict reaction pathways, identify intermediate structures, and analyze the energetics of transition states for reactions involving compounds like this compound. The primary reactions of interest are hydrolysis (reaction with water) and subsequent condensation.

For chlorosilanes, a key initial step is the hydrolysis of the Si-Cl bond to form a silanol (B1196071) (Si-OH) and hydrochloric acid. researchgate.net Computational studies have shown that the mechanism of this hydrolysis can be significantly influenced by the number of water molecules involved. researchgate.netresearchgate.net The presence of additional water molecules can stabilize the transition state through hydrogen bonding, thereby lowering the activation energy barrier for the reaction. researchgate.net

DFT calculations can map out the potential energy surface of a reaction, revealing the lowest energy path from reactants to products. This allows for the identification of transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, a key parameter in chemical kinetics. nih.gov For the hydrolysis of chlorosilanes, DFT studies have investigated both retention and inversion of stereochemistry at the silicon center, providing a nuanced understanding of the reaction mechanism. researchgate.net

Furthermore, quantum chemical calculations can predict how different substituents on the silicon atom affect reactivity. For instance, the electron-donating or withdrawing nature of the dimethyl and (propan-2-yl)oxy groups in the title compound would influence the electrophilicity of the silicon atom and, consequently, the rate of nucleophilic attack by water. unm.edu

The following interactive data table outlines the types of information that can be obtained from quantum chemical calculations for the reactions of this compound, based on studies of analogous systems.

Computational MethodInformation ObtainedSignificance
Density Functional Theory (DFT)Optimized geometries of reactants, products, intermediates, and transition states. nih.govProvides a detailed 3D picture of the molecules involved in the reaction.
Transition State Theory (TST) with DFTCalculation of activation energies and reaction rate constants. researchgate.netAllows for the quantitative prediction of reaction kinetics.
Implicit/Explicit Solvation ModelsEffect of the solvent environment on the reaction pathway and energetics. researchgate.netCrucial for accurately modeling reactions that occur in solution.
Natural Bond Orbital (NBO) AnalysisAnalysis of charge distribution and bond orders.Helps in understanding the electronic changes that occur during the reaction.

Q & A

Q. What are the standard synthetic routes for Chloro(dimethyl)[(propan-2-yl)oxy]silane, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or alcoholysis reactions. For example, reacting dimethylchlorosilane with isopropyl alcohol under anhydrous conditions in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane are preferred to minimize side reactions. Reaction temperature should be maintained between 0–25°C to control exothermicity . Purity (≥97%) can be achieved via fractional distillation under reduced pressure .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : <sup>1</sup>H NMR shows distinct signals for dimethyl groups (δ ~0.3–0.5 ppm) and isopropyloxy protons (δ ~1.2 ppm for CH(CH3)2 and δ ~4.2 ppm for OCH). <sup>29</sup>Si NMR typically resonates near δ 15–20 ppm for chloro-silane derivatives .
  • IR : Strong Si-O stretching vibrations appear at 1000–1100 cm<sup>-1</sup>, while Si-Cl bonds absorb at ~500 cm<sup>-1</sup> .
  • Mass Spectrometry : Molecular ion peaks (M<sup>+</sup>) at m/z ~178 (C5H13ClOSi) confirm molecular weight .

Q. What safety protocols are critical when handling this compound?

  • Use inert atmosphere (N2/Ar) to prevent hydrolysis.
  • Avoid inhalation/contact; employ fume hoods, gloves, and goggles.
  • Quench waste with ethanol/water mixtures to deactivate residual silane, then dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in nucleophilic substitutions?

The bulky isopropyloxy group creates steric hindrance, reducing reactivity toward bulky nucleophiles. However, the electron-withdrawing Cl atom enhances electrophilicity at the Si center, favoring reactions with small nucleophiles (e.g., fluoride ions). Kinetic studies in THF show pseudo-first-order kinetics for Cl⁻ displacement, with activation energies ~50–60 kJ/mol .

Q. What role does this compound play in protecting group strategies for hydroxyl functionalities?

It acts as a silylating agent, temporarily protecting alcohols via formation of stable silyl ethers. Compared to TMS (trimethylsilyl) groups, the isopropyloxy-dimethylsilane moiety offers enhanced thermal stability, making it suitable for high-temperature reactions. Deprotection is achieved using tetrabutylammonium fluoride (TBAF) in THF .

Q. How does its stability in aqueous/organic solvent mixtures compare to analogous silanes?

Stability tests in 50% aqueous acetone reveal hydrolysis half-lives of ~2–4 hours at 25°C, slower than trichlorosilanes (minutes) but faster than tert-butyldiphenylsilanes (days). Hydrolysis rates correlate with pH, accelerating under basic conditions (pH >10) due to OH⁻ attack on Si .

Q. Can this compound be used in catalytic asymmetric synthesis?

Yes, it serves as a precursor for chiral silane ligands. For example, Rhodium-catalyzed hydrosilylation of ketones using modified derivatives achieves enantiomeric excess (ee) >90% under optimized conditions (e.g., 0.5 mol% Rh catalyst, 40°C, 12 h) .

Contradictions and Resolutions

  • vs. 14 : While cites 97% purity via standard synthesis, highlights Rhodium-catalyzed methods for chiral derivatives. These are complementary, not contradictory, as the latter focuses on advanced applications.
  • vs. 9 : Hydrolysis rates vary by solvent (Table 2), consistent with solvent polarity effects on nucleophilicity.

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Reactant of Route 1
Chloro(dimethyl)[(propan-2-yl)oxy]silane
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.